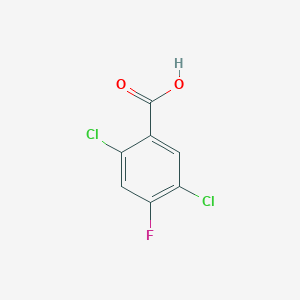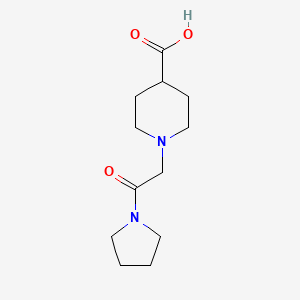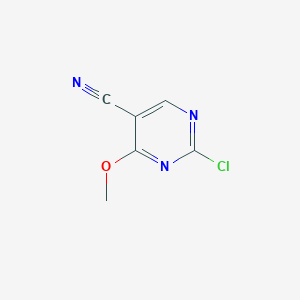
(R)-4-N-Boc-amino-2-hydroxybutyric acid
概要
説明
®-4-N-Boc-amino-2-hydroxybutyric acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom of the amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-N-Boc-amino-2-hydroxybutyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxybutyric acid moiety. One common method involves the reaction of ®-4-amino-2-hydroxybutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-4-N-Boc-amino-2-hydroxybutyric acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
®-4-N-Boc-amino-2-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Formation of ®-4-N-Boc-amino-2-oxobutyric acid.
Reduction: Regeneration of ®-4-N-Boc-amino-2-hydroxybutyric acid.
Deprotection: Formation of ®-4-amino-2-hydroxybutyric acid.
科学的研究の応用
®-4-N-Boc-amino-2-hydroxybutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its role in metabolic pathways and as a potential precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can be converted into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of ®-4-N-Boc-amino-2-hydroxybutyric acid largely depends on its role as a precursor or intermediate in biochemical reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino acid can participate in enzymatic reactions, potentially interacting with specific molecular targets and pathways involved in metabolic processes.
類似化合物との比較
Similar Compounds
(S)-4-N-Boc-amino-2-hydroxybutyric acid: The enantiomer of ®-4-N-Boc-amino-2-hydroxybutyric acid, differing in the spatial arrangement of atoms.
N-Boc-4-amino-2-hydroxybutyric acid: A compound with a similar structure but without the specific ® configuration.
N-Boc-2-amino-4-hydroxybutyric acid: A structural isomer with the amino and hydroxy groups at different positions.
Uniqueness
®-4-N-Boc-amino-2-hydroxybutyric acid is unique due to its specific ® configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomers and isomers. This makes it particularly valuable in asymmetric synthesis and in the development of chiral drugs.
特性
IUPAC Name |
(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POASMXSJVKADPM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650637 | |
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496918-28-6 | |
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)





![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)
